molecular formula C14H15N3O2 B1529761 4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide CAS No. 685533-83-9

4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide

Cat. No.: B1529761
CAS No.: 685533-83-9
M. Wt: 257.29 g/mol
InChI Key: TZZZRPYJZUJQLQ-UHFFFAOYSA-N
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Description

4-[3-(Aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide (CAS: 685533-80-6) is a small-molecule compound with the molecular formula C₁₄H₁₅N₃O₂ and a molecular weight of 257.29 g/mol . Structurally, it features a pyridine-2-carboxamide core linked via a phenoxy group to an aminomethyl substituent. This compound is primarily utilized in research and development, particularly in organic synthesis and medicinal chemistry, due to its versatility as a building block for more complex derivatives .

Properties

IUPAC Name

4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-14(18)13-8-12(5-6-17-13)19-11-4-2-3-10(7-11)9-15/h2-8H,9,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZZRPYJZUJQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reaction: The aminomethyl group is introduced via a coupling reaction, often using reagents like formaldehyde and a secondary amine.

    Amidation: The final step involves the formation of the picolinamide structure through an amidation reaction, typically using N-methylpicolinic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include imines, nitriles, substituted phenoxy derivatives, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide serves as an intermediate in the synthesis of more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

The compound's structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development. Its potential biological activities include:

  • Anticancer Activity : It has demonstrated significant inhibition of cell proliferation in various cancer cell lines, such as HepG2 (liver cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range. The mechanisms involve inducing apoptosis and suppressing angiogenesis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation against bacterial infections.

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals and materials with specific properties. Its unique combination of functional groups allows for tailored modifications to enhance performance in various applications.

CompoundAnticancer ActivityAntimicrobial ActivityOther Activities
4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamideSignificant inhibition in HepG2 and HCT116Potential activity against bacteriaApoptosis induction
Related CompoundsVariesVariesVaries

Anticancer Activity Study

A study evaluated various derivatives of N-methylpicolinamide against colorectal cancer. The derivatives showed significant inhibition of cell growth and induced apoptosis both in vitro and in vivo, highlighting the potential for structural modifications to enhance biological activity.

Evaluation Against Trypanosoma brucei

Research focusing on compounds targeting N-myristoyltransferase (NMT) in Trypanosoma brucei indicated that structural modifications similar to those found in this compound could enhance potency against this parasite, showcasing its versatility as a lead compound for antiparasitic drug development.

Mechanism of Action

The mechanism of action of 4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological targets, while the phenoxy and picolinamide moieties can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound can be compared to several analogs with modifications in the phenoxy, pyridine, or substituent groups, which significantly influence their physicochemical properties and biological activities.

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Application/Activity
Target Compound C₁₄H₁₅N₃O₂ 257.29 3-(Aminomethyl)phenoxy Research chemical, synthetic intermediate
4-[4-({[2-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide C₂₁H₁₆ClF₃N₄O₃ 464.83 Chloro, trifluoromethyl, ureido linkage Anticancer (kinase inhibition)
CNX-774 (BTK Inhibitor) C₂₅H₂₂FN₇O₃ 487.48 Fluoro-pyrimidinyl, propenoylamino Bruton’s tyrosine kinase (BTK) inhibitor
Sorafenib Derivative (4-Deschloro-2-chloro-Sorafenib) C₂₁H₁₆ClF₃N₄O₃ 464.83 Chloro, trifluoromethyl, diarylurea Anticancer (multi-kinase inhibition)
Amorphous 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpyridine-2-carboxamide C₂₁H₁₆ClF₃N₄O₃ 464.83 Ureido group, amorphous form Enhanced solubility for drug formulation

Biological Activity

Overview

4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide is an organic compound that has attracted attention for its potential biological activities. Its unique structure, which includes a phenoxy group and a pyridine carboxamide backbone, suggests a range of interactions with biological macromolecules, making it a candidate for drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aminomethyl group can form hydrogen bonds with biological targets, while the phenoxy and picolinamide moieties facilitate hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects such as anti-inflammatory, anti-cancer, and antimicrobial activities.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness against different cancer cell lines. For instance:

  • Antiproliferative Activity : The compound has shown significant inhibition of cell proliferation in human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The most potent analogs exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .
  • Mechanisms of Action : The compound appears to induce apoptosis and necrosis in tumor cells while suppressing angiogenesis, which is critical for tumor growth. This was evidenced in in vivo models where the compound prolonged the survival of colon carcinoma-burdened mice .

In Vivo Studies

In animal models, 4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide has shown promising results:

  • Efficacy in Tumor Models : In studies involving colon carcinoma models, the compound not only inhibited tumor growth but also showed low toxicity to normal cells, suggesting a favorable therapeutic index .
  • Brain Penetration : Modifications to the compound's structure have been explored to enhance its ability to cross the blood-brain barrier (BBB), which is crucial for treating central nervous system diseases. Compounds with similar structures have demonstrated improved brain penetration and efficacy against brain tumors .

Comparative Biological Activity Table

Compound NameTargetIC50 (µM)Mechanism of ActionReference
4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamideHepG2Low µMInduces apoptosis & inhibits angiogenesis
Compound 29 (related structure)TbNMT0.1Inhibits enzyme activity & improves BBB penetration
CGP 28238 (similar class)Inflammation0.05Anti-inflammatory action via COX inhibition

Case Studies

  • Study on Anticancer Activity : A study evaluated the efficacy of various derivatives of N-methylpicolinamide against colorectal cancer. The derivatives showed significant inhibition of cell growth and induced apoptosis in vitro and in vivo, highlighting the potential of structural modifications on biological activity .
  • Evaluation Against Trypanosoma brucei : Research focusing on compounds targeting N-myristoyltransferase (NMT) in Trypanosoma brucei indicated that structural modifications similar to those found in 4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide could enhance potency against this parasite, showcasing its versatility as a lead compound for antiparasitic drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.